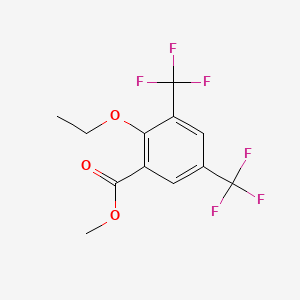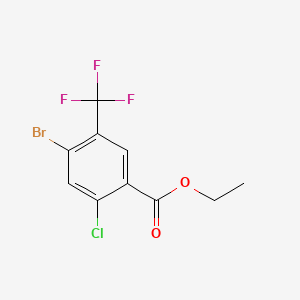
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Starting Materials: Pyridine and pinacolborane.
Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or another suitable solvent.
Reaction Conditions: Inert atmosphere, room temperature to 80°C, reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts to corresponding boronic acid derivatives.
Substitution: Reacts with electrophiles to form substituted pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses aryl or vinyl halides, palladium catalyst, and a base (e.g., K2CO3) in a solvent like THF or toluene.
Oxidation: Uses oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Uses electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces boronic acids.
Substitution: Produces substituted pyridine derivatives.
科学的研究の応用
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of biologically active compounds and probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, materials science, and nanotechnology.
作用機序
The mechanism of action of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Deprotonates the boronic ester, enhancing its reactivity.
類似化合物との比較
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its tetraethyl groups, which provide steric hindrance and enhance stability compared to its tetramethyl counterparts. This makes it particularly useful in reactions requiring high selectivity and stability.
特性
分子式 |
C15H24BNO2 |
|---|---|
分子量 |
261.17 g/mol |
IUPAC名 |
3-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO2/c1-5-14(6-2)15(7-3,8-4)19-16(18-14)13-10-9-11-17-12-13/h9-12H,5-8H2,1-4H3 |
InChIキー |
UIWWASBNDPQVLD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)

![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)



![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
